N-[(4-iodophenyl)carbamothioyl]acetamide
Description
N-[(4-Iodophenyl)carbamothioyl]acetamide is a thiourea derivative of acetamide, characterized by a carbamothioyl (-NH-CS-NH-) group linked to a 4-iodophenyl ring. The iodine substituent at the para position of the phenyl ring significantly influences its electronic properties, solubility, and biological interactions. The iodine atom enhances electrophilicity and may improve binding to biological targets, such as enzymes or receptors, through halogen bonding .
Properties
IUPAC Name |
N-[(4-iodophenyl)carbamothioyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2OS/c1-6(13)11-9(14)12-8-4-2-7(10)3-5-8/h2-5H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQKIFHIPADKKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=C(C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-iodophenyl)carbamothioyl]acetamide typically involves the acylation of 4-iodoaniline with acetic anhydride to form N-(4-iodophenyl)acetamide. This intermediate is then reacted with thiourea under mild conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-iodophenyl)carbamothioyl]acetamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as sodium azide or potassium cyanide.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines or thiols.
Common Reagents and Conditions
Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Substitution: Formation of azides, nitriles, and other substituted derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and thiols.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
N-[(4-iodophenyl)carbamothioyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-iodophenyl)carbamothioyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Structural Analogues
The compound is compared to structurally related acetamide derivatives with variations in substituents, halogenation, and functional groups (Table 1).
Table 1: Structural and Functional Comparisons
Key Differences in Reactivity and Bioactivity
- Halogen Position : The para-iodo substitution in this compound enhances steric and electronic effects compared to ortho-iodo analogues (e.g., 2-Iodo-N-phenylacetamide). Para-substituted iodobenzene derivatives exhibit stronger halogen bonding, improving interactions with biological targets .
- Functional Groups : The carbamothioyl (-NH-CS-NH-) group distinguishes it from sulfonamide derivatives (e.g., N-[4-(piperazin-1-ylsulfonyl)phenyl]acetamide). Thiourea derivatives often exhibit stronger hydrogen-bonding capacity, which may enhance enzyme inhibition .
- Biological Activity : Compounds like N-(4-iodophenyl)acetamide are reported as radiotherapy sensitizers , while sulfonamide-linked acetamides (e.g., compound 35 in ) show analgesic and anti-inflammatory properties. Thiourea derivatives, such as N-[(4-sulfamoylphenyl)carbamothioyl]acetamide, may target bacterial enzymes due to sulfonamide and thiourea synergism .
Physicochemical Properties
- Solubility : The carbamothioyl group may reduce aqueous solubility compared to sulfonamide analogues due to decreased polarity, though iodine’s hydrophobic nature further complicates solubility profiles .
Pharmacological Potential
- Antimicrobial Effects : The iodine atom’s electronegativity and thiourea’s hydrogen-bonding capacity could disrupt microbial enzyme function, analogous to N-(4-chlorophenyl)thioacetamide derivatives .
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